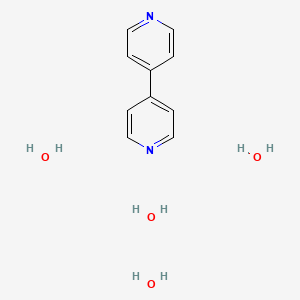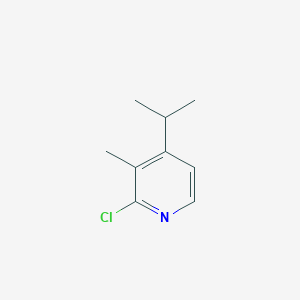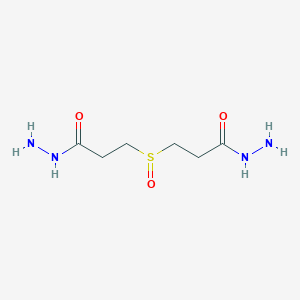
3,6-Diiodo-9-tetradecyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diiodo-9-tetradecyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of iodine atoms at the 3 and 6 positions, along with a tetradecyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-tetradecyl-9H-carbazole typically involves the iodination of a carbazole precursor. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete iodination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diiodo-9-tetradecyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems or polymers .
Aplicaciones Científicas De Investigación
3,6-Diiodo-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge-transport properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and sensors, owing to its unique optical properties.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of 3,6-Diiodo-9-tetradecyl-9H-carbazole involves its interaction with molecular targets and pathways:
Electron Transport: The compound can serve as an electron donor or acceptor, facilitating charge transport in electronic devices.
Photophysical Properties: Its ability to absorb and emit light makes it useful in photonic applications.
Biological Interactions: In medicinal chemistry, it interacts with biological targets, potentially inhibiting or modulating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diiodo-9-ethyl-9H-carbazole: Similar in structure but with an ethyl group instead of a tetradecyl chain. It shares similar electronic properties but differs in solubility and reactivity.
3,6-Diiodo-9H-carbazole: Lacks the tetradecyl chain, making it less hydrophobic and altering its physical properties.
Uniqueness
3,6-Diiodo-9-tetradecyl-9H-carbazole is unique due to the combination of iodine atoms and a long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable films in electronic applications. This makes it particularly valuable in the development of high-performance organic electronic devices .
Propiedades
Fórmula molecular |
C26H35I2N |
|---|---|
Peso molecular |
615.4 g/mol |
Nombre IUPAC |
3,6-diiodo-9-tetradecylcarbazole |
InChI |
InChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3 |
Clave InChI |
XXASBTIQVFGTAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)






![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)

